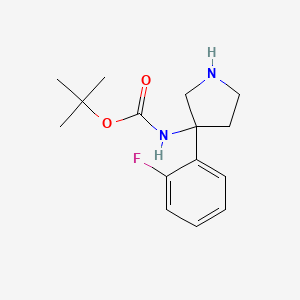
2-(3-Nitrophenoxy)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(3-Nitrophenoxy)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-nitrophenol in the presence of a base to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
2-(3-Nitrophenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the 3-nitrophenoxy moiety can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopentanone derivatives, while reduction of the nitro group may produce amino-substituted compounds.
Applications De Recherche Scientifique
2-(3-Nitrophenoxy)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. It may be used to investigate the effects of nitro and phenoxy groups on biological systems.
Medicine: Research into the medicinal properties of this compound could lead to the development of new drugs or therapeutic agents. Its structural features may provide insights into the design of molecules with specific biological activities.
Industry: In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenoxy)cyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo reduction to form reactive intermediates, which may then interact with cellular components. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
2-(3-Nitrophenoxy)cyclopentan-1-ol can be compared with other similar compounds, such as:
2-(4-Nitrophenoxy)cyclopentan-1-ol: This compound has a similar structure but with the nitro group in the para position. The positional isomerism can lead to differences in reactivity and biological activity.
2-(3-Nitrophenoxy)cyclohexanol: This compound features a cyclohexanol ring instead of a cyclopentanol ring. The additional carbon in the ring can affect the compound’s chemical and physical properties.
2-(3-Aminophenoxy)cyclopentan-1-ol: This compound has an amino group instead of a nitro group
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides a distinct set of properties and reactivity patterns.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-(3-nitrophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13NO4/c13-10-5-2-6-11(10)16-9-4-1-3-8(7-9)12(14)15/h1,3-4,7,10-11,13H,2,5-6H2 |
Clé InChI |
DILHHWUESATYNX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)OC2=CC=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



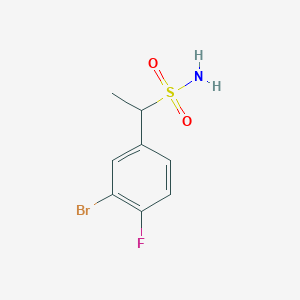
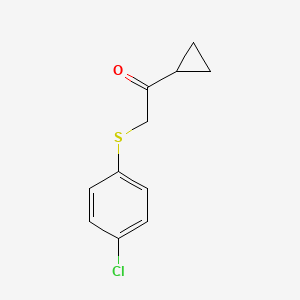



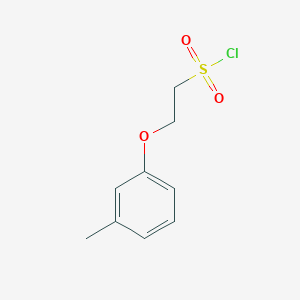
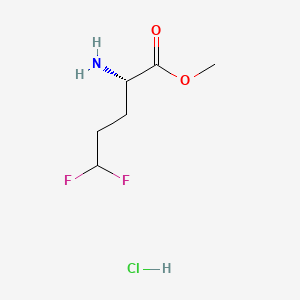
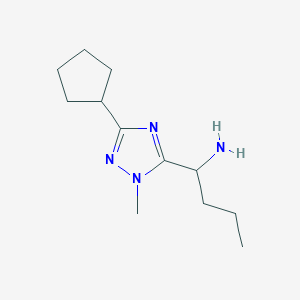
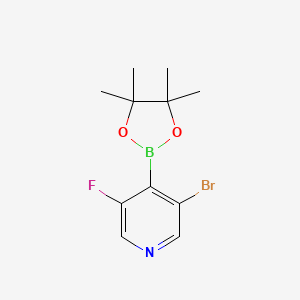
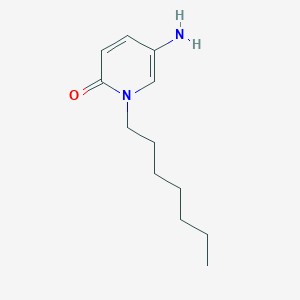
![1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13636502.png)
